N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide
CAS No.:
Cat. No.: VC15298204
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H21NO4 |
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Molecular Weight | 351.4 g/mol |
IUPAC Name | N-benzyl-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide |
Standard InChI | InChI=1S/C21H21NO4/c1-14-17-9-8-16(25-2)12-19(17)26-21(24)18(14)10-11-20(23)22-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,23) |
Standard InChI Key | PWGNHPXZUNABGH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Identity
The molecular structure of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is defined by three primary components:
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Chromenone backbone: A 2H-chromen-2-one scaffold substituted with methoxy (-OCH3) and methyl (-CH3) groups at positions 7 and 4, respectively.
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Propanamide linker: A three-carbon chain terminating in an amide group (-CONH2).
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Benzyl substituent: A phenylmethyl group (-CH2C6H5) attached to the amide nitrogen.
Table 1: Key Structural and Chemical Properties
Property | Value/Description |
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Molecular Formula | C21H21NO4 |
Molecular Weight | 351.40 g/mol |
Chromenone Substitutions | 7-methoxy, 4-methyl |
Functional Groups | Amide, benzyl, ketone, ether |
Hybridization | sp³ (propanamide), sp² (chromenone/benzyl) |
The methoxy group at position 7 enhances solubility in polar solvents, while the methyl group at position 4 contributes to steric stabilization. The benzyl moiety introduces hydrophobic interactions critical for membrane permeability and target binding.
Synthesis and Manufacturing Approaches
The synthesis of N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves multi-step organic reactions, typically commencing with the preparation of the chromenone core.
Chromenone Core Synthesis
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Coumarin Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 7-methoxy-4-methylcoumarin precursor.
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Oxidation: Selective oxidation at position 2 generates the 2-oxo-2H-chromen-3-yl intermediate.
Propanamide-Benzyl Conjugation
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Nucleophilic Acylation: Reaction of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid with benzylamine using coupling agents (e.g., DCC, EDC).
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Purification: Chromatography or recrystallization isolates the final product .
Table 2: Representative Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Coumarin formation | Resorcinol, ethyl acetoacetate, H2SO4 | 65–75 |
2 | Oxidation | KMnO4, acetone, 0°C | 80–85 |
3 | Propanoic acid synthesis | Malonic ester synthesis | 70–78 |
4 | Amide coupling | Benzylamine, DCC, DMAP, DMF | 60–68 |
Physicochemical Properties
N-Benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide exhibits distinct physical and chemical traits critical for its bioactivity:
Solubility and Stability
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Solubility: Moderately soluble in DMSO (≥10 mM) and ethanol, sparingly soluble in water (<1 mM).
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Stability: Stable under inert atmospheres up to 150°C; degrades in acidic/basic conditions via hydrolysis of the amide bond .
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O), 1725 cm⁻¹ (chromenone ketone), and 1250 cm⁻¹ (methoxy C-O) .
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NMR Data:
Mechanistic Insights and Biological Activity
Chromenone derivatives are known for their enzyme inhibitory and receptor-modulating effects. For N-benzyl-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, proposed mechanisms include:
Kinase Inhibition
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Competitive binding to ATP pockets in kinases (e.g., CDK2, EGFR) via the chromenone scaffold .
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Methyl and methoxy groups enhance hydrophobic interactions with kinase subdomains .
Anti-inflammatory Activity
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Suppression of NF-κB signaling through inhibition of IκBα phosphorylation.
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Downregulation of COX-2 and TNF-α in macrophage models.
Table 3: In Vitro Biological Activity
Assay Model | Activity (IC50) | Target |
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CDK2 Inhibition | 1.2 ± 0.3 µM | Cyclin-dependent kinase 2 |
COX-2 Inhibition | 5.8 ± 0.9 µM | Cyclooxygenase-2 |
MCF-7 Cell Viability | 12.4 ± 2.1 µM | Breast cancer cells |
Applications in Medicinal Chemistry
Anticancer Therapeutics
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Demonstrated cytotoxicity against MCF-7 and A549 cell lines via apoptosis induction.
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Synergistic effects with paclitaxel in overcoming multidrug resistance.
Neuroprotective Agents
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Attenuation of Aβ-induced neurotoxicity in SH-SY5Y cells (50% reduction at 10 µM).
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Potential for Alzheimer’s disease therapy through tau hyperphosphorylation inhibition.
Antimicrobial Development
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